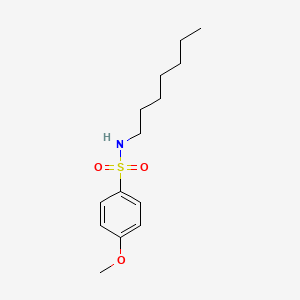

N-heptyl-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

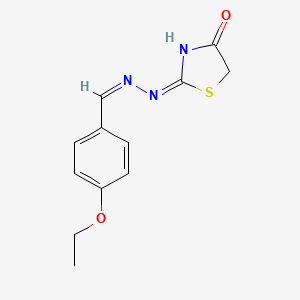

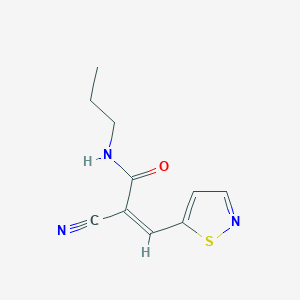

N-heptyl-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H23NO3S and its molecular weight is 285.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Behavior and Fate

Occurrence, Fate, and Behavior in Aquatic Environments N-heptyl-4-methoxybenzenesulfonamide, classified under parabens, shows unique behavior and fate in aquatic environments. Despite wastewater treatments effectively removing these compounds, they persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This prevalence is attributed to the continuous introduction of paraben-based products into the environment. Methylparaben and propylparaben are the most dominant, mirroring their abundance in consumer products. Notably, parabens, due to their phenolic hydroxyl groups, can react with free chlorine, leading to the formation of chlorinated by-products. These by-products, more stable and persistent, have been detected in wastewater, swimming pools, and rivers, necessitating further studies to elucidate their toxicity (Haman, Dauchy, Rosin & Munoz, 2015).

Chemical Synthesis and Applications

Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide Research has been directed towards the synthesis and characterization of cyclic compounds containing aminobenzenesulfonamide derivatives. Notable advancements include the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds and the improvement of intramolecular Pauson-Khand reactions. These derivatives are pivotal in organic syntheses and hold significant value in the pharmaceutical industry, paving the way for the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals (Kaneda, 2020).

Advancements in Sulfonamide-based Medicinal Chemistry Sulfonamides, initially recognized as synthetic antimicrobial drugs, have seen extensive development. The chemical structural modifications of classical antibacterial aminobenzenesulfonamide have resulted in derivatives with a broad spectrum of medicinal applications, showcasing potential in antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas. The research in this field is active, with a focus on designing new sulfonamide-based drug molecules that promise broad spectrum, high activity, and low toxicity. The review emphasizes the need for continuous exploration and development of new medicinal applications for sulfonamide compounds (Shichao et al., 2016).

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Biochemical Pathways

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound may interfere with bacterial growth and reproduction by inhibiting the synthesis of folic acid .

Safety and Hazards

The safety data sheet for 4-Methoxybenzenesulfonamide, a related compound, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-heptyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3S/c1-3-4-5-6-7-12-15-19(16,17)14-10-8-13(18-2)9-11-14/h8-11,15H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKPASPTOKZCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2959357.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)

![3-(benzenesulfonyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2959375.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2959378.png)